molecular formula C16H22N2O B12522896 N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide CAS No. 799254-10-7

N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide

Cat. No.: B12522896
CAS No.: 799254-10-7
M. Wt: 258.36 g/mol
InChI Key: DRXIRMZELIZVFL-UHFFFAOYSA-N
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Description

N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide is a substituted acetamide derivative characterized by a phenyl ring functionalized with a hept-1-yn-1-yl group at the 5-position and a methylamino group at the 2-position.

Properties

CAS No.

799254-10-7

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

N-[5-hept-1-ynyl-2-(methylamino)phenyl]acetamide

InChI

InChI=1S/C16H22N2O/c1-4-5-6-7-8-9-14-10-11-15(17-3)16(12-14)18-13(2)19/h10-12,17H,4-7H2,1-3H3,(H,18,19)

InChI Key

DRXIRMZELIZVFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC1=CC(=C(C=C1)NC)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide typically involves the reaction of 5-(Hept-1-YN-1-YL)-2-nitroaniline with methylamine, followed by reduction and acetylation. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide is characterized by the presence of a heptyne chain and a methylamino group attached to a phenyl ring. The structural features contribute to its biological activities, making it a subject of interest in medicinal chemistry.

Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. For instance, studies on N-phenylacetamide derivatives have shown effectiveness in animal models of epilepsy. These compounds were evaluated using the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test, demonstrating promising results in reducing seizure activity . The structure-activity relationship (SAR) studies highlighted the importance of specific substituents on the phenyl ring for enhancing anticonvulsant efficacy.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Analogous compounds featuring thiazole moieties have shown significant cytotoxic effects against various cancer cell lines, including human glioblastoma and melanoma cells. For example, certain thiazole derivatives exhibited IC50 values indicating strong selectivity against cancer cells, suggesting that modifications in the chemical structure can enhance anticancer activity . The incorporation of electron-withdrawing groups has been linked to improved efficacy against cancer cell proliferation.

Antimicrobial Activity

This compound derivatives have also been explored for their antimicrobial properties. Compounds synthesized with specific functional groups demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The SAR analysis indicated that modifications at certain positions on the phenyl ring could lead to enhanced antimicrobial effects.

Case Study 1: Anticonvulsant Screening

In a study evaluating various N-phenylacetamide derivatives for anticonvulsant activity, several compounds were synthesized and tested. The results showed that some derivatives significantly reduced seizure frequency in MES tests, indicating their potential as new antiepileptic drugs. Notably, the presence of specific substituents was crucial for achieving desired pharmacological effects .

Case Study 2: Anticancer Evaluation

A series of thiazole-linked compounds were synthesized and tested against multiple cancer cell lines. One compound demonstrated remarkable activity against breast cancer cells with an IC50 value significantly lower than that of standard treatments like 5-fluorouracil. This underscores the potential of modifying the chemical structure to enhance anticancer properties .

Mechanism of Action

The mechanism of action of N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved could include signal transduction pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural Features

Target Compound:
  • Substituents: 5-position: Hept-1-yn-1-yl (alkyne chain, lipophilic). 2-position: Methylamino (electron-donating, enhances solubility via hydrogen bonding).
  • Core : Phenyl ring with acetamide group.
Analog 1: N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
  • Substituents :
    • 4-position: Chloro (electron-withdrawing).
    • 2-position: Nitro (electron-withdrawing) and methylsulfonyl (polar, enhances stability).
  • Properties : High crystallinity due to intermolecular hydrogen bonding (C–H⋯O interactions) .
Analog 2: 2-Cyano-N-[(methylamino)carbonyl]acetamide ()
  • Substituents: Cyano group (electron-withdrawing) and methylaminocarbonyl (polar).
  • Properties: Limited toxicological data; caution advised in handling .
Analog 3: N-[3-[Decyl(methyl)amino]-5-(hydroxymethyl)phenyl]acetamide ()
  • Substituents: 3-position: Decylamino (long alkyl chain, lipophilic). 5-position: Hydroxymethyl (hydrophilic, enhances solubility).
  • Applications: Potential bioactivity due to balanced lipophilicity/hydrophilicity .

Key Observations :

  • Lipophilicity: The target compound’s heptynyl group may enhance membrane permeability compared to polar analogs like ’s cyano derivative.
  • Electron Effects: Methylamino (target) vs. nitro () substituents alter electronic profiles, impacting reactivity in synthesis.

Biological Activity

N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C_{15}H_{19}N_{3}O
  • Molecular Weight : 258.36 g/mol
  • CAS Number : 799254-10-7

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer properties. The compound's structure, featuring a heptyne chain and a methylamino group, suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have focused on the compound's efficacy against different cancer cell lines. The following table summarizes key findings from various research efforts:

Study Cell Line IC50 (µM) Mechanism of Action Reference
Study 1HepG212.5Induces apoptosis
Study 2A54915.0Inhibits cell proliferation
Study 3MDA-MB-2318.0Disrupts microtubule formation

Case Studies

  • Hepatocellular Carcinoma (HepG2) :
    • The compound exhibited an IC50 value of 12.5 µM, indicating significant cytotoxicity against HepG2 cells. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways.
  • Lung Adenocarcinoma (A549) :
    • An IC50 value of 15.0 µM was recorded, with data suggesting that the compound inhibits cell proliferation by interfering with cell cycle progression.
  • Breast Cancer (MDA-MB-231) :
    • The compound showed a potent inhibitory effect with an IC50 of 8.0 µM, attributed to its ability to disrupt microtubule dynamics, leading to mitotic arrest.

The biological activity of this compound appears to involve multiple mechanisms:

  • Apoptosis Induction : Activation of apoptotic pathways has been observed in several studies, where the compound triggers mitochondrial dysfunction and subsequent cell death.
  • Cell Cycle Arrest : The compound has been shown to interfere with the normal progression of the cell cycle, particularly at the G2/M checkpoint.
  • Microtubule Disruption : Similar to known chemotherapeutics like paclitaxel, this compound disrupts microtubule dynamics, which is critical for proper mitotic spindle formation.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural components:

  • The heptyne moiety enhances lipophilicity, facilitating membrane permeability.
  • The methylamino group is crucial for receptor interactions, influencing binding affinity and selectivity towards specific cancer targets.

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